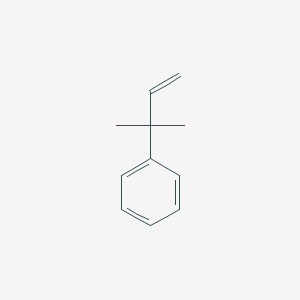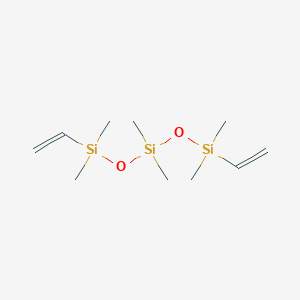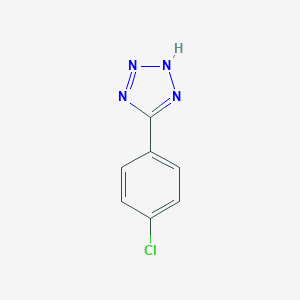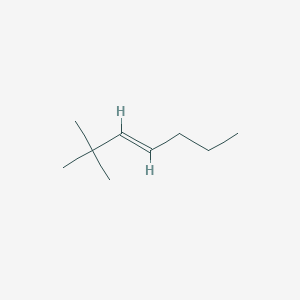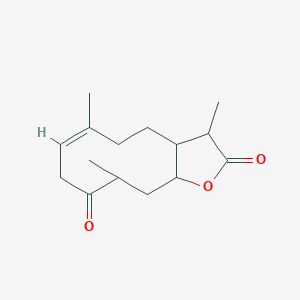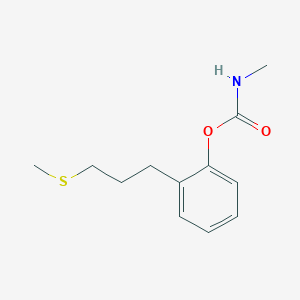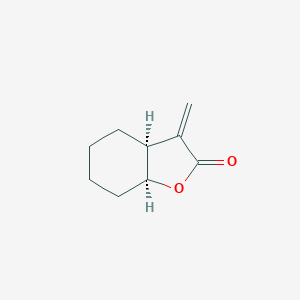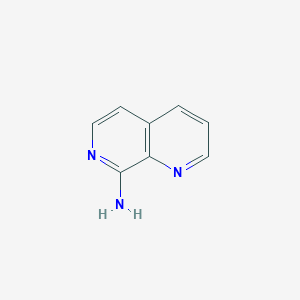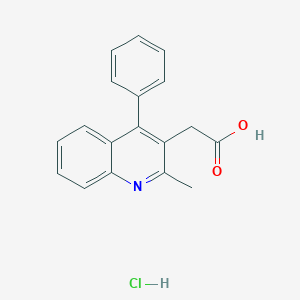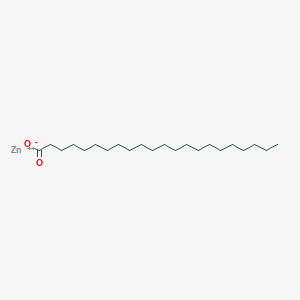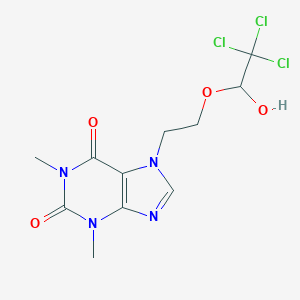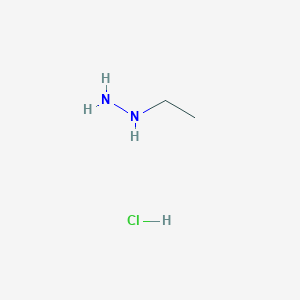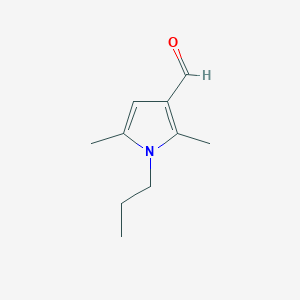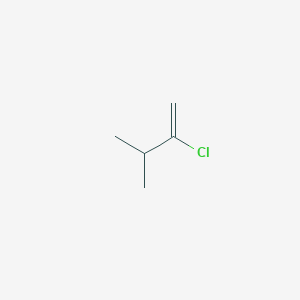
2-Chloro-3-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methylbut-1-ene (CMBE) is a colorless liquid that is commonly used in organic synthesis. It is an important intermediate in the production of various chemicals, including pharmaceuticals and pesticides. CMBE is also used in scientific research to investigate its mechanism of action and physiological effects.
Mechanism Of Action
2-Chloro-3-methylbut-1-ene works by binding to the active site of cytochrome P450 enzymes, preventing them from metabolizing drugs and other foreign substances. This can lead to increased levels of these substances in the body, which can have both beneficial and harmful effects.
Biochemical And Physiological Effects
2-Chloro-3-methylbut-1-ene has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-Chloro-3-methylbut-1-ene has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
2-Chloro-3-methylbut-1-ene is a useful tool for studying the role of cytochrome P450 enzymes in drug metabolism. It is a potent inhibitor of these enzymes and can be used to investigate their function in vitro and in vivo. However, 2-Chloro-3-methylbut-1-ene is also toxic and can cause harm to living organisms if not handled properly. Therefore, caution must be taken when using 2-Chloro-3-methylbut-1-ene in laboratory experiments.
Future Directions
There are several future directions for research on 2-Chloro-3-methylbut-1-ene. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Another area of interest is its role in drug metabolism and its potential for drug-drug interactions. Further research is needed to fully understand the mechanism of action and physiological effects of 2-Chloro-3-methylbut-1-ene.
Synthesis Methods
2-Chloro-3-methylbut-1-ene can be synthesized by the reaction of 2-methyl-2-butene with hydrogen chloride gas in the presence of a catalyst. The reaction typically occurs at room temperature and atmospheric pressure. The resulting product is then purified through distillation.
Scientific Research Applications
2-Chloro-3-methylbut-1-ene has been widely used in scientific research to investigate its mechanism of action and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. 2-Chloro-3-methylbut-1-ene has also been shown to have anti-inflammatory and anti-cancer properties.
properties
CAS RN |
17773-64-7 |
|---|---|
Product Name |
2-Chloro-3-methylbut-1-ene |
Molecular Formula |
C5H9Cl |
Molecular Weight |
104.58 g/mol |
IUPAC Name |
2-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h4H,3H2,1-2H3 |
InChI Key |
RBSYGFLXVMWYGD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=C)Cl |
Canonical SMILES |
CC(C)C(=C)Cl |
synonyms |
2-Chloro-3-methyl-1-butene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



